

# Odiparcil: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a comprehensive technical overview of **odiparcil**, a novel oral small molecule therapy. It details the initial discovery and synthesis, elaborates on its mechanism of action, and presents key quantitative data from preclinical and clinical studies. This guide is intended for researchers, scientists, and professionals involved in drug development.

### **Discovery and Initial Development**

**Odiparcil**, with the chemical name 4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-β-D-xylopyranoside (CAS 137215-12-4), belongs to the thioxyloside family.[1] It was first described in patent application EP-A-0 421 829.[1] Initially, **odiparcil** was investigated as an antithrombotic agent in the late 1990s and early 2000s, undergoing Phase 1 and 2 clinical studies for this indication.[1] Its mechanism of action in that context was related to the production of circulating glycosaminoglycans (GAGs) that could activate heparin cofactor II, thereby inhibiting thrombin coagulation.[2] Subsequently, its unique mechanism of action on GAG synthesis led to its repurposing for the treatment of mucopolysaccharidoses (MPS).

# Mechanism of Action in Mucopolysaccharidoses (MPS)

Mucopolysaccharidoses are a group of lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of GAGs.[3][4] This enzymatic defect leads to the accumulation of GAGs, such as chondroitin sulfate (CS) and dermatan sulfate (DS), within lysosomes, causing cellular dysfunction and progressive multi-organ pathology.[4]



**Odiparcil** acts as a substrate mimic, intervening in the GAG synthesis pathway.[1] The core of its mechanism is to divert the synthesis of endogenous GAGs towards the production of soluble, **odiparcil**-linked GAGs.[2][4][5] These modified GAGs can be readily secreted from the cells and excreted through urine, thereby reducing the burden of GAG accumulation in tissues and lysosomes.[2][4][5] Specifically, **odiparcil** behaves as a substrate for the enzyme galactosyltransferase 1 (GT1), which initiates the synthesis of GAG chains.[1] This action primarily affects the synthesis of chondroitin sulfate and dermatan sulfate, which are the accumulating substrates in MPS types I, II, IVa, VI, and VII.[4]



Click to download full resolution via product page

Caption: Mechanism of action of odiparcil in MPS.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of **odiparcil**.

Table 1: In Vitro Efficacy Data



| Parameter                                         | Cell Line                                   | Treatment       | Result                                    | Reference |
|---------------------------------------------------|---------------------------------------------|-----------------|-------------------------------------------|-----------|
| Stimulation of<br>Total Sulfated<br>GAG Secretion | Bovine Aortic<br>Endothelial<br>(BAE) Cells | 3 µM Odiparcil  | 10.7-fold<br>increase over<br>baseline    | [2]       |
| Composition of Secreted GAGs                      | Bovine Aortic<br>Endothelial<br>(BAE) Cells | 10 μM Odiparcil | 73.5%<br>Chondroitin/Der<br>matan Sulfate | [2]       |

| Reduction of Intracellular Chondroitin Sulfate | MPS VI Patient Fibroblasts | **Odiparcil** | EC50  $\approx 1~\mu\text{M}$  |[6] |

Table 2: In Vivo Animal Model Data

| Parameter              | Animal Model                 | Treatment<br>Protocol             | Key Findings                                                          | Reference |
|------------------------|------------------------------|-----------------------------------|-----------------------------------------------------------------------|-----------|
| Tissue<br>Distribution | Sprague<br>Dawley Rats       | 25 mg/kg, t.i.d,<br>5 days (oral) | μM concentrations achieved in bone, cartilage, cornea, and heart      | [2][6]    |
| GAG<br>Accumulation    | Arsb- Mice (MPS<br>VI model) | Chronic oral administration       | Significant<br>reduction in liver<br>and kidney<br>GAGs               | [2][4]    |
| Cartilage<br>Pathology | Arsb- Mice (MPS<br>VI model) | Chronic oral administration       | Reduction of cartilage thickening in trachea and femoral growth plate | [2][4]    |



| Pharmacodynamic Marker | Arsb- Mice (MPS VI model) | Chronic oral administration | Consistent stimulation of urinary sulfated GAG excretion |[6] |

Table 3: Phase IIa Clinical Trial (iMProveS) Data

| Parameter            | Patient<br>Population                 | Treatment<br>Groups                   | Duration | Key<br>Outcomes                                                                  | Reference |
|----------------------|---------------------------------------|---------------------------------------|----------|----------------------------------------------------------------------------------|-----------|
| Safety &<br>Efficacy | 20 MPS VI<br>Patients (≥<br>16 years) | Placebo,<br>250 mg BID,<br>500 mg BID | 26 weeks | Good safety<br>and<br>tolerability<br>profile.[3][7]                             | [3][7]    |
| Pharmacodyn<br>amics | MPS VI<br>Patients                    | Odiparcil 250<br>mg & 500 mg<br>BID   | 26 weeks | Dose-<br>dependent<br>increase in<br>total urinary<br>GAGs, CS,<br>and DS.[3][7] | [3][7]    |

| Clinical Effects | MPS VI Patients | **Odiparcil** vs. Placebo | 26 weeks | Improvements noted in pain, corneal clouding, cardiac, and respiratory functions.[3][7] |[3] |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

- 4.1. In Vitro Analysis of GAG Secretion and Reduction
- Cell Culture and Treatment:
  - Human skin fibroblasts from MPS VI patients (e.g., GM00538, GM02572) are seeded in 96-well imaging plates.[2]
  - For prophylactic studies, cells are treated with odiparcil 24 hours after plating, before reaching confluence.[2]

## Foundational & Exploratory





- For curative studies, cells are cultured for 10 days to reach confluence before treatment.
   [2]
- $\circ$  The initial culture medium is replaced with fresh medium containing 0.1% DMSO (vehicle control) or **odiparcil** at concentrations ranging from 0.01 to 10  $\mu$ M.[2]
- Cells are incubated for 72 hours at 37°C and 5% CO2. All conditions are performed in triplicate.[2]
- Immunofluorescence for Intracellular Chondroitin Sulfate (CS):
  - After the 72-hour treatment, the culture medium is removed.
  - Cells are fixed and permeabilized using 0.1% Triton X-100.[6]
  - Non-specific binding sites are blocked with 2% normal goat serum (NGS).[6]
  - Cells are incubated with a primary antibody specific for chondroitin sulfate.
  - Following washes, cells are incubated with a fluorescently labeled secondary antibody.
  - Nuclei are counterstained with Hoechst dye for visualization.
  - Plates are imaged using a high-content imaging system to quantify intracellular CS fluorescence intensity.





Click to download full resolution via product page

Caption: In vitro experimental workflow for odiparcil evaluation.



#### 4.2. In Vivo Animal Studies

- Odiparcil Tissue Exposure in Rats:
  - Male Sprague Dawley rats are used for tissue distribution studies.[2]
  - Odiparcil is administered orally three times a day (t.i.d) for 5 days at a dose of 25 mg/kg.
     The formulation is a suspension in 1% Methylcellulose 400 cps / 0.1% Poloxamer 188 in water.
  - On day 5, a single dose is administered. Tissues (femur bone and cartilage, cornea, heart)
     are collected 30 minutes post-dosing.[2]
  - Collected tissues are immediately snap-frozen and stored at -20°C until analysis.
  - Odiparcil concentration in tissues is quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]
- Efficacy Study in MPS VI Mouse Model:
  - Arsb- mice, a genetic model for MPS VI, are used.[2]
  - Studies are conducted in both juvenile (treatment starting at 4 weeks old) and adult (treatment starting at 3 months old) mice to model early and established disease.[2]
  - Odiparcil is administered orally on a chronic basis.
  - Urine is collected periodically to measure GAG levels as a pharmacodynamic marker.
  - At the end of the study, tissues such as the liver, kidney, trachea, and femur are collected for histological and biochemical analysis of GAG accumulation and pathology.
- 4.3. Phase IIa Clinical Trial Protocol (iMProveS Study)
- · Study Design:
  - A 26-week, multicenter, randomized, double-blind, placebo-controlled study, with an additional open-label, non-comparative cohort.[3][5][7]



- The primary objective was to assess the safety and efficacy of two doses of odiparcil in MPS VI patients.[5]
- The secondary objective was to characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of odiparcil.[5]
- Patient Population:
  - Patients aged 16 years or older with a confirmed diagnosis of MPS VI.[3][7]
  - Randomized cohort: 15 patients already receiving stable Enzyme Replacement Therapy (ERT).[7]
  - Open-label cohort: 5 patients not receiving ERT.[7]
- Treatment Arms:
  - ERT Cohort (Randomized): Placebo, Odiparcil 250 mg twice daily, or Odiparcil 500 mg twice daily.[3]
  - Non-ERT Cohort (Open-label): Odiparcil 500 mg twice daily.[3]
- Assessments:
  - Safety: Monitoring of adverse events (AEs) and serious adverse events (SAEs).
  - Pharmacokinetics: Plasma concentrations of odiparcil.
  - Pharmacodynamics: Measurement of total and specific (CS, DS) GAGs in urine.
  - Efficacy: Assessments of pain, corneal clouding, cardiac function (e.g., left ventricular mass), vascular status, and respiratory function (e.g., Forced Vital Capacity - FVC).[3][8]





Click to download full resolution via product page

**Caption:** Rationale for repurposing **odiparcil** for MPS therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. ES2633806T3 - Use of odiparcil in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]



- 2. Odiparcil, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI
   —Evidence from in vitro and in vivo models PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with odiparcil PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. A Study in MPS VI to Assess Safety and Efficacy of Odiparcil [ctv.veeva.com]
- 6. researchgate.net [researchgate.net]
- 7. Inventiva announces positive results from Phase IIa clinical study with odiparcil in mucopolysaccharidosis type VI Inventiva Pharma [inventivapharma.com]
- 8. inventivapharma.com [inventivapharma.com]
- To cite this document: BenchChem. [Odiparcil: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677181#discovery-and-initial-synthesis-of-odiparcil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com